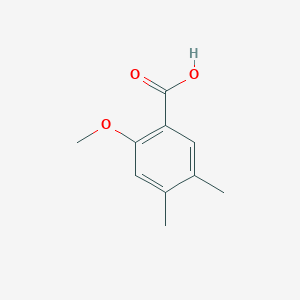

2-Methoxy-4,5-dimethylbenzoic acid

Overview

Description

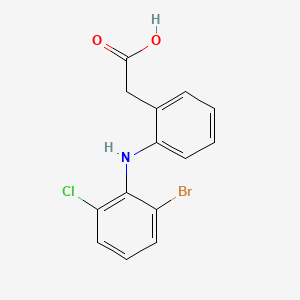

“2-Methoxy-4,5-dimethylbenzoic acid” is a trisubstituted aromatic compound . It is a positional isomeric form of 2-methoxy-4-methylbenzoic acid . It readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) .

Synthesis Analysis

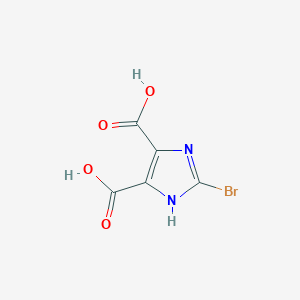

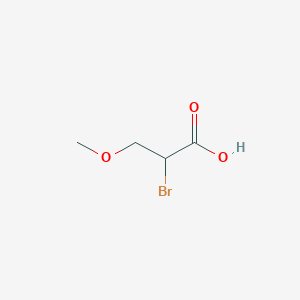

The synthesis of this compound involves photochemical radical bromination . The starting point is the synthesis of a brominated compound, which is typically performed via a radical addition reaction with N-bromosuccinimide (NBS) as a radical source and azobisisobutyronitrile (AIBN) as an initiator .

Molecular Structure Analysis

The molecular formula of “2-Methoxy-4,5-dimethylbenzoic acid” is C11H14O3 . Its molecular weight is 194.23 g/mol . The SMILES string representation is COc1ccc(C(O)=O)c©c1 .

Chemical Reactions Analysis

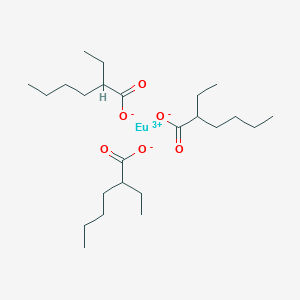

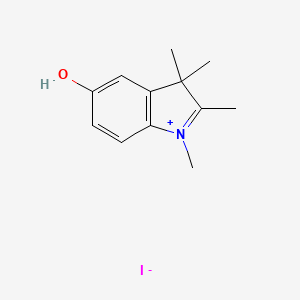

The compound readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) . It may be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) . It may also be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .

Physical And Chemical Properties Analysis

The compound has a boiling point of 313.5±37.0 °C . Its density is 1.118±0.06 g/cm3 at 20 °C and 760 Torr . The pKa value is 4.16±0.36 .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mechanism of Action

Target of Action

It’s structurally similar compound, 4-methoxy-2-methylbenzoic acid, is known to form complexes with various metal ions such as mn(ii), co(ii), ni(ii), cu(ii), zn(ii), and cd(ii) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

It’s isomer, 4-methoxy-2-methylbenzoic acid, has been used in the synthesis of its benzoates of y(iii) and lanthanides (iii) . This suggests that 2-Methoxy-4,5-dimethylbenzoic acid might interact with its targets by forming complexes, leading to changes in the biochemical processes involving these targets.

Result of Action

A study has suggested that structurally similar compounds may have antibacterial activity

properties

IUPAC Name |

2-methoxy-4,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATRJAVAPAPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577270 | |

| Record name | 2-Methoxy-4,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,5-dimethylbenzoic acid | |

CAS RN |

91061-36-8 | |

| Record name | 2-Methoxy-4,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

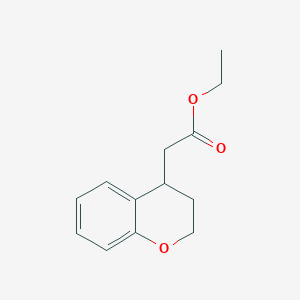

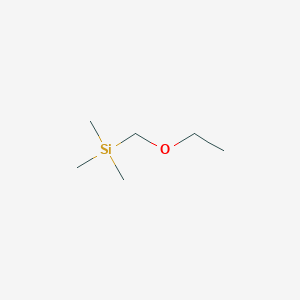

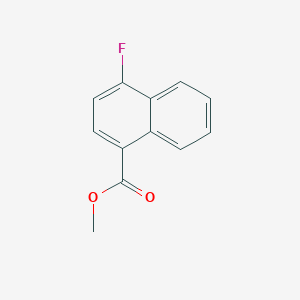

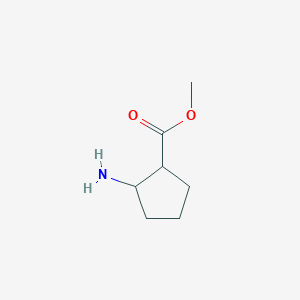

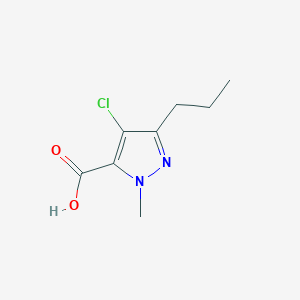

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)